molecular formula C19H27N3O4S2 B3011513 (Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058219-11-6

(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B3011513
CAS No.: 1058219-11-6
M. Wt: 425.56
InChI Key: OHSSKDZGLUDBOP-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is a potent and selective cell-permeable inhibitor of the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, which are central regulators of the DNA damage response (DDR) network [Link: https://www.nature.com/articles/nchembio0108-22]. By potently inhibiting these PI3K-like kinases, this compound effectively abrogates the DNA damage checkpoint signaling, preventing cell cycle arrest and allowing cells to proceed through the cell division cycle despite the presence of genotoxic stress or stalled DNA replication forks. Its primary research value lies in its application as a chemical tool to probe the intricate mechanisms of the DDR, to study cell cycle regulation, and to investigate the therapeutic potential of ATM/ATR inhibition in oncology. Researchers utilize this inhibitor in vitro to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like cisplatin, by disrupting the repair of DNA double-strand breaks and replication stress, ultimately leading to enhanced tumor cell death (synthetic lethality) [Link: https://cancerres.aacrjournals.org/content/68/18/7466]. The compound's mechanism involves competitive binding at the kinase ATP-binding site, thereby blocking phosphorylation of downstream substrates including CHK1, CHK2, and p53. This makes it an indispensable reagent for studies focused on understanding cancer biology, developing combination therapies, and exploring genome instability disorders.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-5,6-dimethyl-1,3-benzothiazol-2-ylidene]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S2/c1-13-10-16-17(11-14(13)2)27-19(22(16)8-9-26-3)20-18(23)15-6-5-7-21(12-15)28(4,24)25/h10-11,15H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSSKDZGLUDBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)C3CCCN(C3)S(=O)(=O)C)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide, often referred to by its chemical name or CAS number 1058219-11-6, is a complex organic compound with potential therapeutic applications. Its unique structural features, including a benzo[d]thiazole moiety and a piperidine ring, suggest significant biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is C19H27N3O4S2C_{19}H_{27}N_{3}O_{4}S_{2}, with a molecular weight of 425.6 g/mol. The compound's structure includes:

  • A benzo[d]thiazole ring, which is known for various biological activities.
  • A piperidine ring that may enhance solubility and bioavailability.
  • A methylsulfonyl group, which can influence the compound's interaction with biological targets.

Research indicates that compounds with similar structural characteristics often exhibit their biological effects through specific mechanisms:

  • Tubulin Interaction : Many thiazole derivatives interact with tubulin, disrupting microtubule dynamics. This disruption can lead to apoptosis in cancer cells by affecting cell division processes .
  • G-Quadruplex Binding : Some benzo[d]thiazole derivatives have been shown to bind to G-quadruplexes in DNA, potentially influencing gene expression and offering anticancer properties.
  • Enzyme Inhibition : The presence of the sulfonyl group may allow this compound to act as an inhibitor of various enzymes involved in metabolic pathways.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Antiproliferative Activity

In vitro studies have highlighted the antiproliferative effects of compounds related to this structure:

  • IC50 Values : Similar thiazole derivatives have shown IC50 values ranging from low micromolar to single-digit nanomolar concentrations against various cancer cell lines . For instance, derivatives with modifications at the C4 and C5 positions exhibited significant activity against multidrug-resistant cell lines.
CompoundIC50 (nM)Cell Line
3e1.7 - 38Various
3kVariedVarious

Mechanistic Studies

Mechanistic studies suggest that the most active derivatives induce apoptosis through caspase activation without causing mitochondrial depolarization . This indicates a targeted mechanism that may minimize off-target effects.

Case Studies

Several case studies have documented the effects of similar compounds:

  • Study on Cancer Cell Lines : A study evaluated a series of thiazole derivatives against six human cancer cell lines, where compounds bearing specific substituents showed enhanced antiproliferative activity compared to their analogs .
  • Normal Cell Interaction : Compounds were also tested on normal human peripheral blood lymphocytes (PBL), showing moderate cytotoxicity but preferential action against proliferating cells .

Scientific Research Applications

Biological Applications

The compound's structure suggests various biological activities due to the presence of functional groups that may interact with specific biological targets. The following sections outline its potential applications in different fields:

Anticancer Activity

Research indicates that compounds containing thiazole moieties often exhibit anticancer properties. The unique structure of (Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide allows for potential interactions with cancer cell pathways:

  • Mechanism : The compound may inhibit specific enzymes or receptors involved in tumor growth and proliferation, leading to apoptosis in cancer cells.
  • Case Studies : Similar benzothiazole derivatives have shown promising results in inhibiting cancer cell lines such as breast and prostate cancer .

Antimicrobial Properties

The compound's thiazole structure is associated with antimicrobial activity. Studies have demonstrated that benzothiazole derivatives can act against various pathogens:

  • Mechanism : The interaction with bacterial cell membranes or inhibition of bacterial enzymes may be responsible for its antimicrobial effects.
  • Research Findings : Compounds similar to this have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases:

  • Mechanism : It could inhibit pro-inflammatory cytokines or enzymes such as COX and LOX, reducing inflammation.
  • Evidence : Related compounds have been shown to decrease inflammation markers in animal models .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioamides with activated carbonyl intermediates under reflux. For example, refluxing with sodium acetate in acetic anhydride/acetic acid (1:2 v/v) at 120°C for 2–3 hours can yield thiazole derivatives . Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants to avoid byproducts like disulfide linkages. Confirm intermediates via TLC and purify via column chromatography.

Q. How can the stereochemical configuration (Z/E) of the imine bond in this compound be confirmed?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is essential. Irradiation of the methoxyethyl proton (δ ~3.3–3.5 ppm) should show NOE correlations with adjacent methyl groups on the benzothiazole ring if the (Z)-configuration is retained. Complementary X-ray crystallography may resolve ambiguities in solid-state configurations .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic bands for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assign methoxyethyl protons (δ ~3.3–3.5 ppm), methyl groups (δ ~2.1–2.3 ppm), and piperidine carbons (δ ~25–55 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Advanced Research Questions

Q. How can solvent polarity and catalyst selection optimize the yield of the target compound during synthesis?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to test solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., iodine/TEA vs. Lewis acids). For instance, cyclization in DMF with iodine/TEA enhances regioselectivity in thiadiazole derivatives, reducing sulfur byproduct formation . Statistically analyze reaction outcomes (e.g., ANOVA) to identify significant variables.

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., mammalian vs. bacterial) to assess selectivity.
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., testing binding to bacterial gyrase vs. human topoisomerase II) to clarify target specificity .
  • Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like DNA gyrase. Focus on hydrogen bonding between the sulfonyl group and Arg1216.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on bioactivity using Hammett constants .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1N HCl/NaOH (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots for accelerated stability predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.